

Application Notes and Protocols for IT-143B in In Vitro Experiments

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Compound of Interest

Compound Name: **IT-143B**

Cat. No.: **B10820791**

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Introduction

IT-143B is a novel and potent small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in cancer cells harboring the KRASG12C mutation.[1] This mutation is a key driver in a variety of cancers, and **IT-143B** offers a promising avenue for targeted therapy. These application notes provide detailed information on the in vitro use of **IT-143B**, including recommended dosage and concentration ranges, protocols for key experiments, and an overview of its mechanism of action.

IT-143B is a piericidin-class antibiotic isolated from a *Streptomyces* species and has shown cytotoxic effects against various carcinoma cells.[2][3] Its primary mechanism of action is the selective inhibition of the KRASG12C oncoprotein. This targeted inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways. The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells with the KRASG12C mutation.

Data Presentation

Physicochemical Properties of IT-143B

Property	Value
Molecular Formula	C ₂₈ H ₄₁ NO ₄
Molecular Weight	455.63 g/mol
Appearance	Pale yellow oil
Solubility	Soluble in Ethanol, Methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.
Long-Term Storage	-20°C

Table 1: Summary of the physicochemical properties of **IT-143B**.

In Vitro Anti-proliferative Activity of **IT-143B**

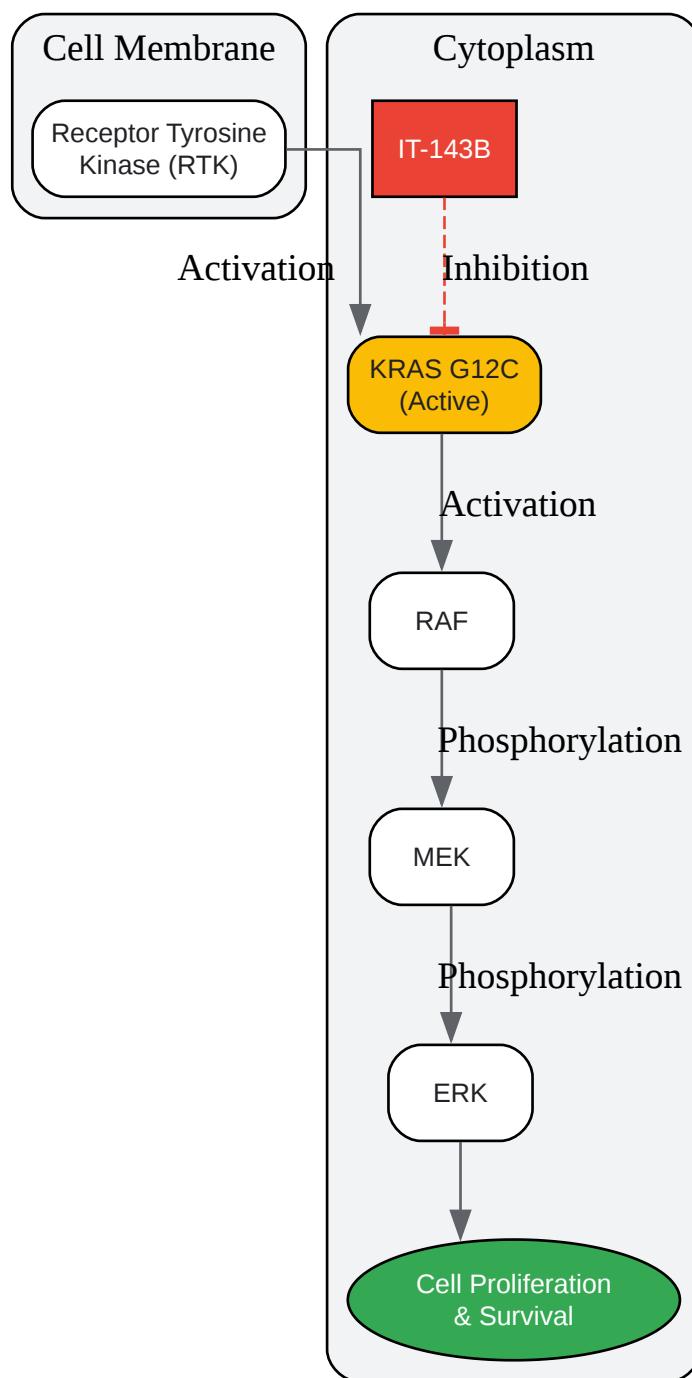
The half-maximal inhibitory concentration (IC₅₀) of **IT-143B** has been determined in various KRASG12C mutant cancer cell lines, demonstrating its potent and selective activity.

Cell Line	Cancer Type	IT-143B IC ₅₀ (nM)
MIA PaCa-2	Pancreatic Cancer	5.1 ± 0.6
NCI-H358	Non-Small Cell Lung Cancer	6.8 ± 1.1
NCI-H1373	Non-Small Cell Lung Cancer	23.5 ± 2.5
SW1463	Colorectal Cancer	67.2 ± 8.3
Calu-1	Non-Small Cell Lung Cancer	33.6 ± 4.1
Ba/F3-KRASG12C	Engineered Cell Line	80.0 ± 19.0
Ba/F3-KRASG12D	Engineered Cell Line	>10,000
Ba/F3-KRAS WT	Engineered Cell Line	>10,000

Table 2: Anti-proliferative activity of **IT-143B** in various cancer cell lines. Data represents the mean ± SD of three independent experiments.

Signaling Pathways and Experimental Workflows

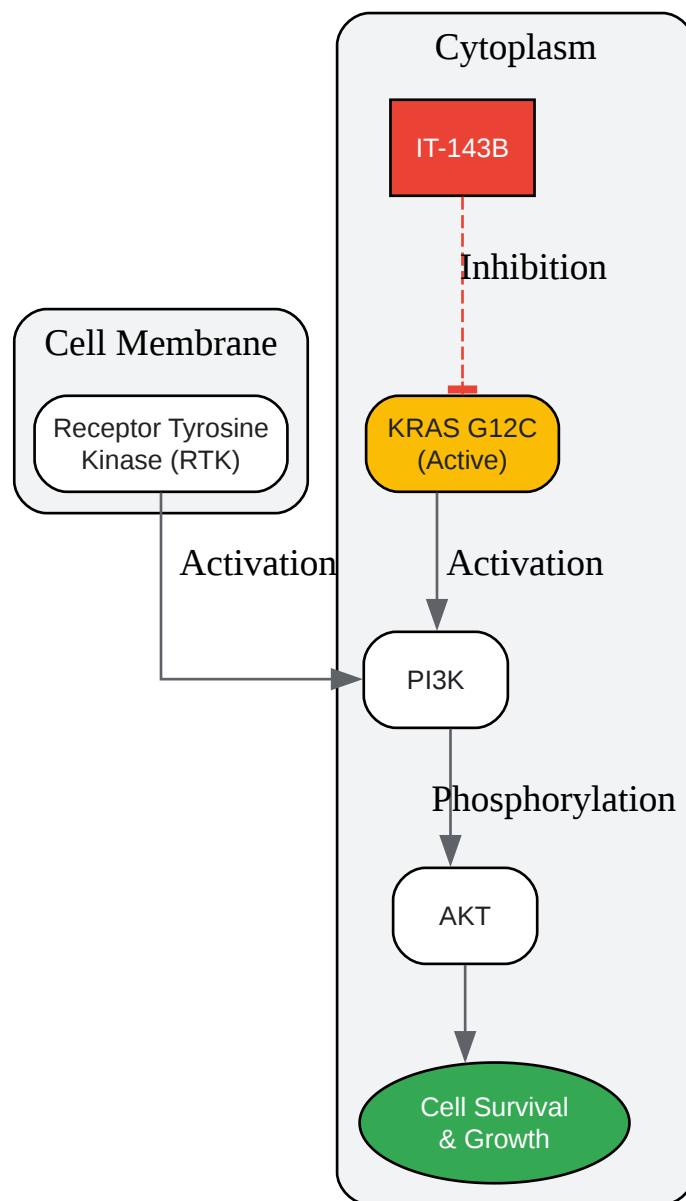
KRAS-RAF-MEK-ERK Signaling Pathway Inhibition by IT-143B



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Caption: **IT-143B** selectively inhibits the active KRAS G12C mutant protein, blocking downstream signaling.

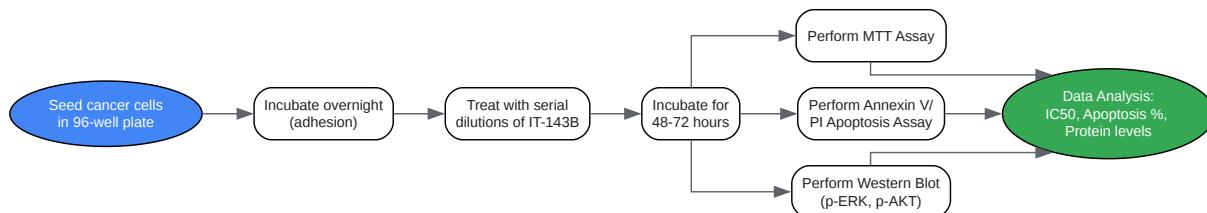
PI3K-AKT Signaling Pathway Inhibition by **IT-143B**



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Caption: **IT-143B**-mediated KRAS G12C inhibition also downregulates the PI3K-AKT signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment



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References

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